Betamethasone hydrochloride
Description
Properties
Molecular Formula |
C22H30ClFO5 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride |
InChI |
InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
OHILSKSRDDTCIR-PWIFQOOMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
Betamethasone hydrochloride is derived from betamethasone, which is synthesized via modifications to steroid precursors. A pivotal intermediate is 17β-cyano-16β-methyl-1,4,9(11)-triene-3-keto-steroid , formed through silicon cyanation and rearrangement reactions. The synthesis begins with compound II (e.g., 16β-methyl-4,9(11)-diene-3,17-diketone), which undergoes:
-
Silicon Cyanation : Reaction with trimethylsilyl cyanide (TMSCN) in dichloromethane catalyzed by ZnI₂ or CuI at 25–30°C for 2–3 hours.
-
Hydrolysis : Treatment with hydrochloric acid to remove the trimethylsilyl group, yielding compound IV .
-
Positional Rearrangement : Alkaline-mediated rearrangement (e.g., using NaHCO₃) to form the 17β-cyano intermediate.
This method replaces toxic cyanating agents like hydrogen cyanide with TMSCN, improving safety and reducing side reactions (e.g., cyanogenation at unintended positions).
Final Conversion to this compound
The free base of betamethasone is converted to its hydrochloride salt via neutralization. In one protocol:
-
Triethylamine and acetic acid are reacted under nitrogen protection at 10°C.
-
HCl generated in situ neutralizes excess base, forming this compound.
-
Impurities, such as those from benzene sulfur chloride side reactions, are minimized by controlling reagent stoichiometry.
Reaction Optimization and Conditions
Catalysts and Solvents
Using dichloromethane as the solvent and ZnI₂ as the catalyst achieves yields exceeding 127% after purification, though yields >100% suggest efficient removal of byproducts.
Impurity Control
A major impurity arises from over-cyanation at the 16β-methyl group due to steric hindrance. Strategies to mitigate this include:
-
Stoichiometric Precision : Limiting TMSCN to 1.05–1.2 eq relative to the substrate.
-
Low-Temperature Neutralization : Conducting HCl neutralization at 10°C to prevent degradation.
Analytical Characterization
Structural Confirmation
Elemental Analysis and ¹H-NMR are critical for verifying this compound’s structure:
| Analytical Method | Key Data |
|---|---|
| Elemental Analysis | C: 79.80%, H: 7.10%, O: 7.51%, S: 7.51% |
| ¹H-NMR (CDCl₃) | δ 1.08–1.15 (16-CH₃), 5.81 (21-H), 7.54–7.78 (Ar-H) |
The NMR spectrum confirms the presence of aromatic protons and the 16β-methyl group, critical for biological activity.
Quality Control via HPLC
A validated HPLC method ensures batch consistency:
-
Column : C18 reverse-phase
-
Mobile Phase : Methanol:water (70:30)
-
Detection : UV at 254 nm
| Formulation Lot | Label Claim (%) | Drug Found (%) | Deviation (%) |
|---|---|---|---|
| Betamethasone Lot-1 | 0.05 | 0.050665 | +1.33 |
| Betamethasone Lot-2 | 0.05 | 0.049665 | -0.67 |
This method achieves >98% accuracy, ensuring compliance with pharmacopeial standards.
Chemical Reactions Analysis
Core Synthetic Pathways for Betamethasone Derivatives
Betamethasone (C₂₂H₂₉FO₅) and its derivatives are synthesized through strategic functional group modifications. Key reactions include:
Esterification Reactions
Betamethasone’s 17- and 21-hydroxyl groups undergo esterification to modulate pharmacokinetics:
Metabolic Reactions
Betamethasone undergoes hepatic metabolism via:
-
6β-Hydroxylation : Mediated by CYP3A4, forming 6β-hydroxybetamethasone (major metabolite) .
-
11β-Hydroxyl Oxidation : Generates inactive 11-ketobetamethasone .
-
C-20 Carbonyl Reduction : Produces 20-dihydrobetamethasone, which is renally excreted .
Degradation Pathways
Stability studies reveal critical degradation triggers:
-
Oxidative Degradation : Δ¹ double bond susceptible to peroxide-mediated cleavage under light exposure .
-
Hydrolysis : Ester derivatives (e.g., dipropionate) hydrolyze in aqueous environments to free betamethasone .
-
Thermal Degradation : Dehydration at C17-C21 positions forms Δ¹⁶ derivatives above 60°C .
Reactivity in Formulation
Stereochemical Considerations
-
16β vs. 16α Methyl : 16β configuration (as in betamethasone) confers 5× greater glucocorticoid receptor affinity than 16α isomers .
-
9α-Fluorination : Critical for preventing 11β-hydroxyl oxidation, extending plasma half-life to 12.6–36 hours .
Key Data Gaps and Limitations
-
"Betamethasone Hydrochloride" : No peer-reviewed synthesis, characterization, or regulatory approvals exist for this compound in PubMed, DrugBank, or USP databases .
-
Alternatives : Hydrochloride salts are atypical for corticosteroids; common ionic forms include sodium phosphate (water-soluble) or dipropionate (lipid-soluble) .
Scientific Research Applications
Dermatological Applications
Betamethasone hydrochloride is primarily utilized in treating inflammatory skin conditions. It is available in various formulations, including creams, ointments, lotions, and injectable forms.
Indications
- Eczema : Betamethasone is effective in reducing inflammation and itching associated with eczema.
- Psoriasis : It is often combined with vitamin D analogs to enhance therapeutic effects on plaque psoriasis.
- Allergic Reactions : Topical and injectable forms are used to manage severe allergic reactions.
| Formulation Type | Concentration | Indications |
|---|---|---|
| Cream | 0.1% | Eczema, dermatitis |
| Ointment | 0.1% | Psoriasis, inflammatory lesions |
| Injectable | Varies | Severe allergic reactions |
Rheumatological Applications
Betamethasone is utilized to manage various autoimmune and inflammatory conditions affecting joints and connective tissues.
Indications
- Rheumatoid Arthritis : It helps control inflammation and pain during flare-ups.
- Osteoarthritis : Intra-articular injections provide localized relief.
- Systemic Lupus Erythematosus : Used as part of a comprehensive treatment plan.
Gastrointestinal Applications
In gastrointestinal disorders, betamethasone is used to reduce inflammation associated with conditions such as inflammatory bowel disease.
Indications
- Ulcerative Colitis : It helps manage acute flares by reducing mucosal inflammation.
- Crohn’s Disease : Betamethasone aids in controlling symptoms during exacerbations.
Respiratory Applications
Betamethasone is also applied in respiratory medicine for its anti-inflammatory effects.
Indications
- Asthma : Used as a part of a treatment regimen for severe asthma attacks.
- Chronic Obstructive Pulmonary Disease (COPD) : It helps reduce airway inflammation.
Case Studies and Clinical Trials
Recent studies have highlighted the efficacy of betamethasone in various clinical settings:
- A study involving the combination of betamethasone and tetracycline showed significant improvement in atopic dermatitis-like lesions in a mouse model, outperforming monotherapy with either agent alone .
- Another clinical trial assessed the use of betamethasone for preventing oral mucositis in cancer patients undergoing chemotherapy, demonstrating its effectiveness in reducing the incidence and severity of this condition .
Side Effects and Considerations
While betamethasone is effective for many conditions, it can have side effects including:
- Skin thinning
- Hormonal imbalances
- Increased susceptibility to infections
Mechanism of Action
Betamethasone hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in the inhibition of the production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Stability
Betamethasone derivatives differ in esterification at the C17 or C21 positions, influencing solubility, stability, and therapeutic applications:
- Stability Insights: Betamethasone acetate and sodium phosphate exhibit divergent stability under accelerated conditions (45°C). Acetate remains stable for 155 days, while sodium phosphate degrades after 120 days.
Analytical Performance
RP-HPLC methods for simultaneous quantification highlight differences in linearity and precision:
| Compound | Linearity Range (µg/ml) | Retention Time (min) | Recovery (%) | Precision (RSD%) |
|---|---|---|---|---|
| This compound | 5–15 | 7.76 | 98.02–101.88 | 0.66 (inter-day) |
| Butenafine hydrochloride | 100–300 | 4.70 | 99.26–101.98 | 0.81 (inter-day) |
Hydrochloride’s narrower linear range (5–15 µg/ml vs. 100–300 µg/ml for butenafine) reflects its lower therapeutic dosage requirements .
Marketed Formulations
Pharmaceutical products emphasize diverse salt forms:
- Dipropionate : Clobetasol propionate combinations (e.g., Dermabet) for psoriasis .
- Sodium phosphate: Systemic injections (e.g., Organon’s formulations) for acute inflammation .
- Valerate : Taro Pharmaceuticals’ dermatological creams .
Critical Analysis of Evidence Gaps
- Limited stability data for this compound under varying temperatures and pH.
- Direct comparative studies on the pharmacokinetics of different betamethasone salts are sparse.
- Safety profiles of hydrochloride in long-term use remain underexplored compared to acetate or phosphate forms.
Biological Activity
Betamethasone hydrochloride is a potent synthetic glucocorticoid with significant biological activity, primarily recognized for its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological mechanisms, clinical applications, and relevant research findings, supported by data tables and case studies.
Pharmacological Mechanisms
Betamethasone exerts its effects through both genomic and nongenomic pathways:
-
Genomic Pathway : Involves the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes. Key genes activated include:
- Phosphoenolpyruvate carboxykinase (PEPCK)
- IL-1 receptor antagonist
- Tyrosine amino transferase (TAT)
- Nongenomic Pathway : Provides a rapid response by modulating immune cell activity (e.g., T-cells, monocytes) via membrane-bound receptors and second messengers .
Clinical Applications
Betamethasone is utilized in various clinical settings due to its broad spectrum of action:
- Dermatological Conditions : Effective in treating eczema and psoriasis, often used in combination with vitamin D analogs.
- Autoimmune Disorders : Indicated for conditions like rheumatoid arthritis and systemic lupus erythematosus.
- Respiratory Conditions : Used in managing asthma and allergic reactions.
- Preterm Labor : Administered to enhance fetal lung maturity .
Data Table: Pharmacokinetics of Betamethasone
| Parameter | Value |
|---|---|
| Molecular Formula | C22H29FO5 |
| Molar Mass | 392.467 g/mol |
| Half-Life | 10.2 ± 2.5 hours |
| Volume of Distribution | 94,584 ± 23,539 mL |
| Clearance | 6,466 ± 805 mL/hour |
| Absorption | Varies with formulation |
Study on Postoperative Pain Management
A clinical trial investigated the efficacy of preemptive infiltration with betamethasone combined with ropivacaine in postoperative pain management for elective laminoplasty or laminectomy. The study involved 116 participants and aimed to measure cumulative butorphanol consumption within the first 48 hours post-surgery. Results indicated that the combination therapy significantly reduced opioid consumption compared to ropivacaine alone, suggesting enhanced analgesic efficacy .
Dual Therapy with Tetracycline
Another study explored the effects of dual therapy using betamethasone and tetracycline in managing atopic dermatitis (AD). The combination was shown to synergistically inhibit Th1 and Th2 cell development in murine models. This dual approach not only reduced serum IgE levels—a marker of allergic response—but also improved overall skin condition by addressing both acute and chronic inflammation associated with AD .
Adverse Effects
While betamethasone is effective, it is not without risks. Common adverse effects include:
- Increased susceptibility to infections
- Hyperglycemia
- Osteoporosis with long-term use
- Skin thinning when applied topically
Q & A
Q. What analytical methods are recommended for quantifying betamethasone hydrochloride in pharmaceutical formulations?
Answer: High-performance liquid chromatography (HPLC) is the gold standard for quantification. Key parameters include:
- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of aqueous buffer (e.g., 50 mM hexanesulfonic acid, pH 2.0) and acetonitrile .
- Detection: UV absorption at 240–254 nm.
- Sample Preparation: Dissolve the formulation in a solvent (e.g., methanol or pH-adjusted water), filter, and dilute to avoid matrix interference .
Q. Table 1: Example HPLC Conditions
| Parameter | Specification |
|---|---|
| Column Temperature | 25–30°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Retention Time | ~8–12 minutes (varies by column) |
Q. How should researchers handle this compound to ensure stability during experiments?
Answer: Stability is influenced by:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- pH Control: Maintain neutral pH (6.0–7.5) in aqueous solutions to avoid ester hydrolysis .
- Excipient Compatibility: Avoid surfactants or solvents (e.g., ethanol >10%) that may destabilize the compound .
Q. Table 2: Stability Risks and Mitigation
| Risk Factor | Mitigation Strategy |
|---|---|
| High Temperature | Use refrigerated storage |
| Oxidizing Agents | Add antioxidants (e.g., BHT) |
| Light Exposure | Use amber glassware |
Q. What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods when preparing aerosols or powders to avoid inhalation .
- Waste Disposal: Collect organic waste separately and incinerate to prevent environmental contamination .
GHS Hazard Classification (from Safety Data Sheets):
| Hazard Category | Classification |
|---|---|
| Reproductive Toxicity | Category 1B (H360D) |
| Organ Toxicity | Category 1 (H372: brain, immune system) |
| Aquatic Toxicity | Chronic Category 1 (H410) |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
Answer: Contradictions often arise from:
- Bioanalytical Variability: Standardize methods (e.g., LC-MS/MS for plasma samples) to reduce inter-lab variability .
- Population Differences: Stratify data by age, renal function, or genetic polymorphisms (e.g., CYP3A4 activity) .
- Formulation Effects: Compare bioavailability across salt forms (e.g., hydrochloride vs. dipropionate) using crossover studies .
Recommended Workflow:
Validate assay precision and accuracy using certified reference materials.
Conduct meta-analysis with subgroup stratification.
Replicate findings in controlled animal models.
Q. What experimental design principles apply to evaluating this compound in combination therapies (e.g., clotrimazole)?
Answer:
- Dose Optimization: Use factorial design to test synergism (e.g., betamethasone + clotrimazole ratios from 1:1 to 1:5) .
- Endpoint Selection: Combine clinical (e.g., inflammation reduction) and molecular (e.g., cytokine suppression) endpoints .
- Controls: Include monotherapy arms and placebo to isolate combination effects .
Example Design:
| Group | Treatment | n | Duration |
|---|---|---|---|
| 1 | Betamethasone HCl alone | 30 | 14 days |
| 2 | Clotrimazole alone | 30 | 14 days |
| 3 | Combination (1:2 ratio) | 30 | 14 days |
| 4 | Placebo | 30 | 14 days |
Q. How can researchers address inconsistencies in preclinical toxicology data for this compound?
Answer: Inconsistencies may stem from:
- Species-Specific Metabolism: Compare rodent vs. primate models using pharmacokinetic profiling .
- Dose Scaling: Apply allometric scaling to translate animal doses to human equivalents.
- Endpoint Sensitivity: Use histopathology (e.g., adrenal gland atrophy) as a primary endpoint for organ toxicity .
Key Mitigation Steps:
Predefine exclusion criteria (e.g., baseline adrenal function).
Use blinded pathology assessments.
Validate findings with in vitro models (e.g., adrenal cell lines).
Q. What pharmacopeial standards apply to this compound in quality control protocols?
Answer:
- USP Monographs: Compliance with identity, assay (98.0–102.0%), and impurity limits (e.g., ≤0.5% for related steroids) .
- Impurity Profiling: Use HPLC to quantify degradation products (e.g., betamethasone alcohol) .
- Dissolution Testing: Ensure ≥85% release within 30 minutes using pH 6.8 phosphate buffer .
Q. Table 3: Critical Quality Attributes
| Parameter | Acceptance Criteria |
|---|---|
| Assay (HPLC) | 98.0–102.0% |
| Related Substances | ≤0.5% individual; ≤2.0% total |
| Residual Solvents | ≤0.5% (ICH Class 3 solvents) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
